![molecular formula C12H10BrNO B15357393 [5-(4-Bromophenyl)pyridin-3-yl]methanol](/img/structure/B15357393.png)
[5-(4-Bromophenyl)pyridin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(4-Bromophenyl)pyridin-3-yl]methanol: is an organic compound that features a bromophenyl group attached to a pyridine ring, with a methanol group at the 3-position of the pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Bromophenyl)pyridin-3-yl]methanol typically involves the following steps:
Pyridine Formation: The construction of the pyridine ring, often through cyclization reactions.
Methanol Addition: The final step involves the addition of a methanol group to the 3-position of the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [5-(4-Bromophenyl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be incorporated into polymers or other materials to modify their properties.
Biology and Medicine:
Drug Development: [5-(4-Bromophenyl)pyridin-3-yl]methanol may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industry:
Chemical Manufacturing: The compound can be used in the production of other chemicals or materials with specific properties.
Mécanisme D'action
The mechanism by which [5-(4-Bromophenyl)pyridin-3-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and pyridine ring can interact with active sites, potentially inhibiting or activating biological pathways. The methanol group may also play a role in its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
[4-Bromophenyl]methanol: Lacks the pyridine ring, making it less versatile in certain applications.
[5-Phenylpyridin-3-yl]methanol: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
Uniqueness:
- The presence of both the bromophenyl group and the pyridine ring in [5-(4-Bromophenyl)pyridin-3-yl]methanol makes it a unique compound with a combination of properties that can be exploited in various chemical and biological applications.
Propriétés
Formule moléculaire |
C12H10BrNO |
|---|---|
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
[5-(4-bromophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H10BrNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2 |
Clé InChI |
GMIBDTPFWITAMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=CC(=C2)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


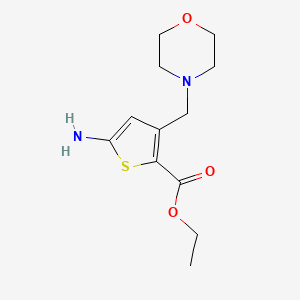
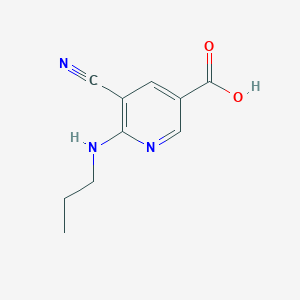
![2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B15357322.png)
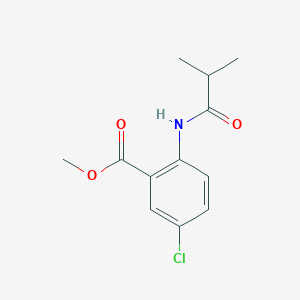
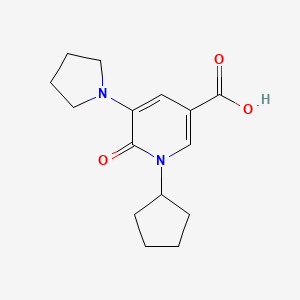
![4-[(4-Benzylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15357351.png)

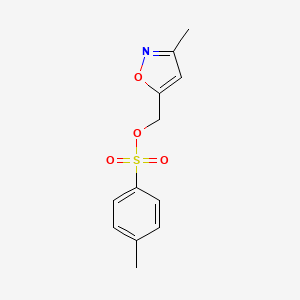

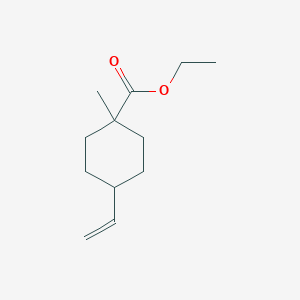
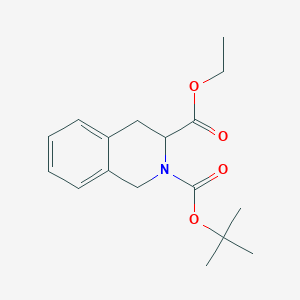
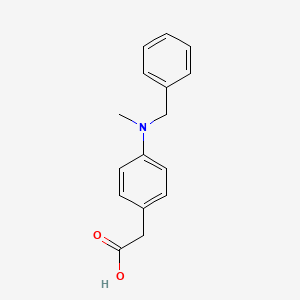
![6-Ethyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B15357387.png)
![Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15357398.png)
